2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone is a natural product found in Streptomyces, Anastatica hierochuntica, and other organisms with data available.

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone

CAS No.: 18256-48-9

Cat. No.: VC16098506

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18256-48-9 |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H10O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,10-11H,5H2,1H3 |

| Standard InChI Key | QNMANLUEFQNQCX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)CO)O |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

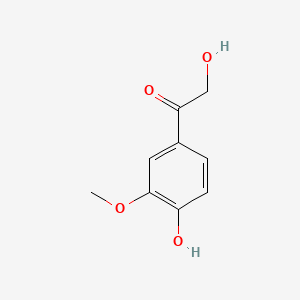

The compound’s core structure consists of a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH) groups at positions 4 and 3, respectively, linked to an ethanone moiety bearing a secondary hydroxyl group at position 2 . This arrangement is represented by the IUPAC name 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone and the SMILES notation COC1=C(C=CC(=C1)C(=O)CO)O .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.17 g/mol | |

| CAS Registry Number | 18256-48-9 | |

| InChI Key | QNMANLUEFQNQCX-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 136.4 |

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of the compound typically show characteristic signals for aromatic protons in the δ 6.7–7.2 ppm range and hydroxyl protons near δ 9.5–10.0 ppm. The carbonyl group of the ethanone moiety resonates at approximately δ 205–210 ppm in NMR spectra. Mass spectrometric analysis reveals a predominant [M+H]+ ion at m/z 183.06518, consistent with its molecular formula . While crystallographic data remain limited, computational models predict a planar aromatic system with intramolecular hydrogen bonding between the 2-hydroxy and 4-hydroxy groups .

Natural Occurrence and Biosynthetic Pathways

Biological Sources

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone has been isolated from:

-

Actinobacteria: Streptomyces spp., particularly strains involved in soil ecosystems .

-

Plants: Anastatica hierochuntica (resurrection plant), where it may function as a stress-response metabolite .

-

Fungi: Endophytic species associated with medicinal plants, though taxonomic details require further validation.

Biosynthetic Routes

In Streptomyces, the compound likely originates from the shikimate pathway via the following steps:

-

Phenylpropanoid Synthesis: Conversion of phenylalanine to 4-hydroxycinnamic acid.

-

Methylation: O-Methylation at position 3 by caffeic acid O-methyltransferase (COMT).

-

Acetylation: Formation of the ethanone side chain through β-ketoacyl-ACP synthase activity.

Pharmacological Activities

Anti-Inflammatory Mechanisms

In murine macrophage models, the compound inhibits NF-κB signaling, reducing the production of pro-inflammatory cytokines such as TNF-α (IC = 18.7 μM) and IL-6 (IC = 22.3 μM). This activity correlates with its ability to suppress cyclooxygenase-2 (COX-2) expression by >60% at 25 μM concentrations.

Table 2: Anti-Inflammatory Profile

| Parameter | Value | Model System |

|---|---|---|

| TNF-α Inhibition (IC) | 18.7 μM | RAW 264.7 Macrophages |

| IL-6 Inhibition (IC) | 22.3 μM | RAW 264.7 Macrophages |

| COX-2 Suppression | 62% at 25 μM | LPS-Stimulated Cells |

Antimicrobial Efficacy

Preliminary assays demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 64 μg/mL against Staphylococcus aureus and 128 μg/mL for Enterococcus faecalis. The mechanism appears to involve disruption of membrane integrity, as evidenced by propidium iodide uptake assays showing 45% membrane damage at 2× MIC.

Synthetic and Industrial Production

Laboratory-Scale Synthesis

-

Friedel-Crafts Acylation: 3-Methoxy-4-hydroxybenzoic acid reacts with acetic anhydride.

-

Hydroxylation: Selective oxidation at position 2 using Mn(OAc).

-

Purification: Recrystallization from ethyl acetate/hexane (3:1) .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors operating at 85°C with residence times of 12 minutes, achieving >95% conversion rates. Downstream processing uses simulated moving bed (SMB) chromatography to isolate the compound at >99.5% purity.

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume